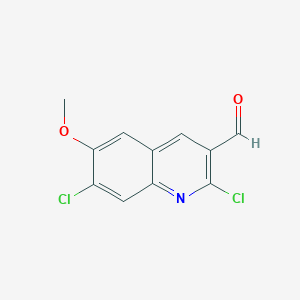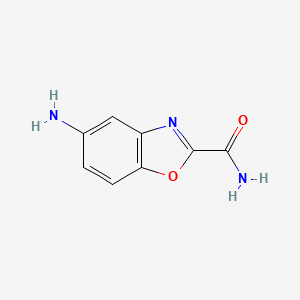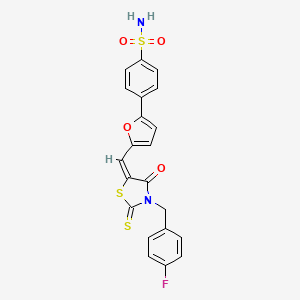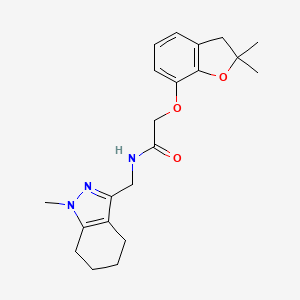
2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde and related analogs often involves the construction of quinoline ring systems . The Vilsmeier–Haack reaction, which involves the use of DMF and POCl3, is commonly used in the synthesis of these compounds .Molecular Structure Analysis
The molecular structure of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde consists of a quinoline ring system with two chlorine atoms, one methoxy group, and one carbaldehyde group. The molecular weight of this compound is 256.08.Chemical Reactions Analysis
The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, such as 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde, involves various reactions to construct fused or binary quinoline-cord heterocyclic systems .Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Chemical Properties
Research has emphasized the utility of 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde in the synthesis of complex heterocyclic systems. This compound serves as a precursor in the formation of diverse quinoline derivatives, showcasing its versatility in organic synthesis. For instance, it has been involved in regioselective demethylation studies, highlighting its chemical reactivity and the influence of substituents on its behavior during such processes (Belferdi et al., 2016). Furthermore, the compound's role in the construction of quinoline-cored heterocyclic systems underlines its significance in the development of new synthetic routes for biologically active molecules (Hamama et al., 2018).
Biological Activities
2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde derivatives have been extensively studied for their biological activities. These compounds exhibit a range of bioactivities, including antimicrobial, antioxidant, and potential anticancer properties. For example, some novel quinoline derivatives synthesized from this compound have shown significant ABTS radical-scavenging activity and antimicrobial effects against various bacterial and fungal species (Tabassum et al., 2014). Another study demonstrated the corrosion inhibition properties of quinoline derivatives for mild steel in hydrochloric acid solution, indicating their potential applications in industrial settings (Lgaz et al., 2017).
Antimicrobial and Antioxidant Evaluation
Further research into chloroquinoline analogs, including 2,7-dichloroquinoline-3-carbaldehyde, has revealed their significant antibacterial and antioxidant activities. These studies offer insights into the structure-activity relationships of these compounds, providing a foundation for the development of new antimicrobial and antioxidant agents (Abdi et al., 2021). Additionally, the exploration of microwave-assisted synthesis of quinoline derivatives opens new avenues for efficient production of compounds with potential antimicrobial properties (Pirgal, 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,7-dichloro-6-methoxyquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c1-16-10-3-6-2-7(5-15)11(13)14-9(6)4-8(10)12/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPOSVMBVSJDGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1Cl)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2509921.png)

![2-[1-(2-Phenylethylsulfonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2509926.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2509928.png)
![8-(2,4-Dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2509930.png)

![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclohexylmethanone](/img/structure/B2509933.png)
![N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2509934.png)
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2509935.png)
![4-chloro-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol](/img/structure/B2509936.png)
![N-(2-methylphenyl)-2-[(3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2509937.png)
![2-(1,3-Benzoxazol-2-ylthio)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2509939.png)